N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide
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Overview
Description
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a trichloromethyl group, a methylphenyl group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide typically involves the reaction of 2,2,2-trichloroethanol with 2-methylphenylamine under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with heptanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and methoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}heptanamide
- N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}heptanamide
- N-{2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)amino]ethyl}heptanamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the trichloromethyl group also imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23Cl3N2O |
---|---|
Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C16H23Cl3N2O/c1-3-4-5-6-11-14(22)21-15(16(17,18)19)20-13-10-8-7-9-12(13)2/h7-10,15,20H,3-6,11H2,1-2H3,(H,21,22) |
InChI Key |
NSPQCKQWKAXZGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Origin of Product |
United States |
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